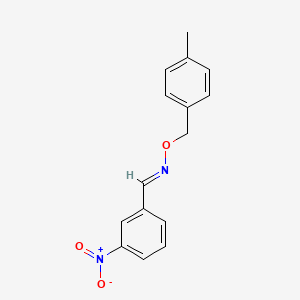

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is C15H14N2O3 . The molecular weight of the compound is 270.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime include its molecular formula (C15H14N2O3), molecular weight (270.28), and its use as a reference standard in pharmaceutical testing . For more detailed properties, such as melting point, boiling point, and density, it would be best to refer to a reliable chemical database or resource.Scientific Research Applications

Photolabile Groups in Polymer and Materials Science

Polymers with photolabile groups, like the o-nitrobenzyl group, are significant in polymer and materials science due to their ability to alter polymer properties through irradiation. This includes applications in photodegradable hydrogels, functionalization of copolymers for thin film patterning, self-assembled monolayers, and bioconjugates, demonstrating a broad utility in research and development of new materials (Zhao et al., 2012).

Catalytic Reduction and Environmental Pollution Mitigation

The reduction of nitro compounds, including nitrobenzenes, to less harmful substances like anilines using biogenerated catalysts showcases a sustainable approach to environmental pollution mitigation. A study involving a specific exopolysaccharide-producing strain of Klebsiella oxytoca highlights the potential for efficient and eco-friendly treatment of nitrocompound pollutants (Paganelli et al., 2015).

Synthesis of Azobenzenes

Research into the efficient preparation of nitrosoarenes from anilines, leading to the synthesis of unsymmetrically substituted azobenzenes, underscores the importance of nitrobenzene derivatives in organic chemistry. These processes utilize environmentally friendly oxidants, showcasing the relevance of such compounds in the synthesis of azo compounds, which are crucial in various chemical applications (Priewisch & Rück-Braun, 2005).

Biodegradation of Nitroaromatic Pollutants

The biodegradation of nitrotoluenes by specific bacterial strains, transforming environmental pollutants into less harmful substances, illustrates the biological applications of nitrobenzene derivatives. This process involves the conversion of nitrobenzenes into substances like catechol through dioxygenase enzymes, contributing to our understanding of microbial pathways for pollutant degradation (Haigler et al., 1993).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAWZXWAORRXNP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)

![4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2647848.png)

![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)

![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)

![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)